

5-amino-2-(trifluoromethoxy)benzoic acid derivatives and analogs

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Compound of Interest

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An In-depth Technical Guide to **5-Amino-2-(trifluoromethoxy)benzoic Acid** Derivatives and Analogs: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide offers a comprehensive analysis of **5-amino-2-(trifluoromethoxy)benzoic acid**, a fluorinated anthranilic acid derivative of significant interest in medicinal chemistry and materials science. We will delve into the unique physicochemical properties imparted by the trifluoromethoxy (-OCF₃) group, explore plausible synthetic routes and key derivatization strategies, and elucidate the structure-activity relationships that govern the biological activity of its analogs. Furthermore, this guide provides detailed experimental protocols for the synthesis of derivatives and discusses the potential therapeutic applications, particularly in the development of novel anti-inflammatory and central nervous system (CNS) agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Strategic Value of the 5-Amino-2-(trifluoromethoxy)benzoic Acid Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The **5-amino-2-(trifluoromethoxy)benzoic acid** core (also known as 2-amino-5-

(trifluoromethoxy)benzoic acid) represents a privileged scaffold that combines the functionalities of an anthranilic acid with the unique modulatory effects of a trifluoromethoxy (-OCF₃) group.[1][2]

The trifluoromethoxy group is a bioisostere of several functional groups but possesses distinct electronic and conformational properties. Unlike the related trifluoromethyl (-CF₃) group, the -OCF₃ group has a bent conformation and acts as a weak electron-withdrawing group through induction, while also being a weak resonance donor.[3] Crucially, it significantly increases lipophilicity (Hansch parameter $\pi \approx 1.04$), which can enhance a molecule's ability to cross cellular membranes and improve its pharmacokinetic profile, including absorption and distribution.[3] This often leads to improved bioavailability and metabolic stability, which are critical factors in advancing a compound from a hit to a clinical candidate.

The anthranilic acid portion of the molecule provides two reactive handles for chemical modification: a nucleophilic amino group and a carboxylic acid. These sites allow for the straightforward synthesis of a diverse library of amides, esters, and heterocyclic systems, making this scaffold a versatile building block for exploring structure-activity relationships (SAR).[1]

Physicochemical and Inferred Pharmacokinetic Profile

The unique combination of functional groups in **5-amino-2-(trifluoromethoxy)benzoic acid** dictates its chemical behavior and its potential as a drug-like molecule.

| Property | Value / Description | Source(s) |
|------------------------|--|---------------------|
| CAS Number | 83265-56-9 | [2] |
| Molecular Formula | C ₈ H ₆ F ₃ NO ₃ | [2] |
| Molecular Weight | 221.13 g/mol | [2] |
| Appearance | White to cream or pale yellow crystalline powder | [4] |
| Melting Point | 138-144 °C | [4] |
| Key Functional Groups | Carboxylic Acid (-COOH), Aromatic Amine (-NH ₂), Trifluoromethoxy (-OCF ₃) | [2] |
| Inferred Lipophilicity | High, due to the -OCF ₃ group. This suggests good membrane permeability. | [3] |
| Inferred Acidity | The carboxylic acid is the primary acidic site (pKa ~3-4). | N/A |
| Inferred Basicity | The aromatic amine is weakly basic (pKa ~2-3). | N/A |

Pharmacokinetic Considerations (E-E-A-T Insight): From a drug development perspective, the properties of this scaffold are highly attractive. The high lipophilicity conferred by the -OCF₃ group is expected to facilitate oral absorption and distribution into tissues, including potential penetration of the blood-brain barrier, which is relevant for CNS targets. The presence of both hydrogen bond donors (-NH₂) and acceptors (-COOH, -OCF₃) allows for tailored interactions with biological targets.[\[2\]](#)

Metabolically, the trifluoromethoxy group is generally more stable than a methoxy group, being less susceptible to O-dealkylation by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer half-life and improved drug exposure. Derivatization of the amino or carboxylic acid groups is the most likely metabolic pathway for analogs.

Synthesis and Derivatization Strategies

Synthesis of the Core Scaffold

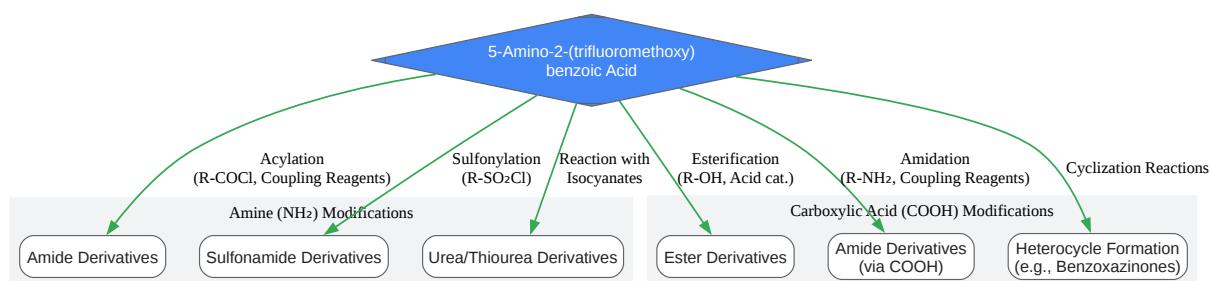
The synthesis of **5-amino-2-(trifluoromethoxy)benzoic acid** is not widely published in detail, but a plausible route can be constructed based on established organofluorine chemistry. A common strategy involves the synthesis of a substituted trifluoromethoxyaniline followed by introduction of the carboxylic acid group.

A likely precursor, 4-(trifluoromethoxy)aniline, can be synthesized from trifluoromethoxybenzene via nitration followed by reduction.^[5] An alternative, high-yield method involves the direct amination of trifluoromethoxybenzene using sodium amide in the presence of sodium ferrate and sodium bromide.^{[6][7]} Once the aniline is obtained, the challenge lies in the selective ortho-carboxylation. While direct ortho-lithiation and carboxylation can be complex due to competing directing effects, an alternative route analogous to the synthesis of fluorinated benzoic acids could be employed.^[8]

Caption: Plausible synthetic pathways to the core scaffold.

Key Derivatization Strategies

The true utility of this scaffold lies in its potential for diversification. The amino and carboxylic acid groups are primary points for modification to build libraries of compounds for screening.



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Caption: Key derivatization points on the core scaffold.

Structure-Activity Relationships (SAR)

While specific SAR studies on this exact scaffold are limited, we can infer logical trends based on extensive research on related benzoic acid derivatives and fluorinated compounds.[\[9\]](#)[\[10\]](#) These inferences provide a rational basis for designing new analogs.

| Position of Modification | Type of Modification | Expected Impact on Activity & Rationale |
|--|---|---|
| 5-Amino Group | N-Acylation/N-Alkylation: Introduction of small to medium-sized alkyl or aryl groups. | Modulates Potency/Selectivity: Can introduce new binding interactions (H-bonding, van der Waals). The size and electronics of the substituent can be tuned to optimize target engagement. For example, bulky groups may enhance selectivity by preventing binding to off-targets. [11] |
| Sulfonamides, Ureas: Replace acyl group with more complex functionalities. | Alters H-Bonding & Solubility: These groups can act as strong hydrogen bond donors/acceptors and significantly change the polarity and solubility profile of the molecule, impacting both pharmacodynamics and pharmacokinetics. | |
| 2-Carboxylic Acid Group | Esterification: Conversion to methyl, ethyl, or other esters. | Prodrug Strategy: Masks the polar carboxylic acid to improve cell permeability and oral bioavailability. The ester can be hydrolyzed in vivo by esterases to release the active acidic drug. |
| Amidation: Formation of primary, secondary, or tertiary amides. | Eliminates Acidity & Adds Vectors: Removes the negative charge at physiological pH, which can alter target binding and transport properties. The amide substituent provides a | |

vector for further chemical exploration.[12]

Aromatic Ring

Additional Substitution: Introduction of other groups (e.g., F, Cl, Me) at positions 3, 4, or 6.

Fine-tunes Electronics & Conformation: Further substitution can modulate the pKa of the amine and acid, alter the molecule's conformation, and block potential sites of metabolism, thereby improving the overall drug-like properties.

Biological Activities and Therapeutic Potential

Analogs of fluorinated benzoic acids have shown promise in several therapeutic areas, primarily driven by the advantageous properties of the fluorine substituents.

Anti-inflammatory Activity

The substitution of trifluoromethoxy groups on aromatic rings is a known strategy for developing potent anti-inflammatory agents.[9] Studies on related structures, such as trifluoromethoxy-substituted curcumin derivatives, have demonstrated excellent anti-inflammatory activity in both cellular and animal models of colitis.[9] The mechanism of action involves the inhibition of key pro-inflammatory mediators and pathways, including:

- Nitric Oxide (NO) and Reactive Oxygen Species (ROS) production.
- Cyclooxygenase-2 (COX-2) expression.
- Pro-inflammatory cytokines like TNF- α and IL-1 β .
- The NF- κ B signaling pathway.[13]

Expertise Insight: The rationale behind this activity is that the lipophilic $-OCF_3$ group can enhance cellular uptake and target engagement within inflammatory cells like macrophages. Derivatives of **5-amino-2-(trifluoromethoxy)benzoic acid** are therefore strong candidates for

development as novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and safety profiles.[14][15]

Central Nervous System (CNS) Activity

The ability of fluorine substitution to increase lipophilicity and metabolic stability makes it a powerful tool for designing CNS-active drugs that can cross the blood-brain barrier.

Compounds containing trifluoromethyl (-CF₃), a close analog of the -OCF₃ group, have been investigated as inhibitors of cholinesterases (AChE and BChE), which are key targets in Alzheimer's disease.[16] Given the structural similarities and shared physicochemical properties, it is plausible that derivatives of **5-amino-2-(trifluoromethoxy)benzoic acid** could be explored for a range of CNS targets, including those for neurodegenerative diseases, depression, and anxiety.

Experimental Protocols

The following protocol provides a detailed, self-validating methodology for the N-acylation of the core scaffold, a fundamental step in building a chemical library. This protocol is based on well-established amide coupling procedures adapted for this specific substrate.[11][12]

Protocol 1: N-Acylation of **5-Amino-2-(trifluoromethoxy)benzoic acid** using HATU

Principle: This protocol utilizes Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), a highly efficient coupling reagent, to mediate the formation of an amide bond between the 5-amino group and a carboxylic acid of interest (R-COOH). A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to maintain basic conditions. The workflow is designed to be robust and high-yielding, even for challenging substrates.[12]

Materials:

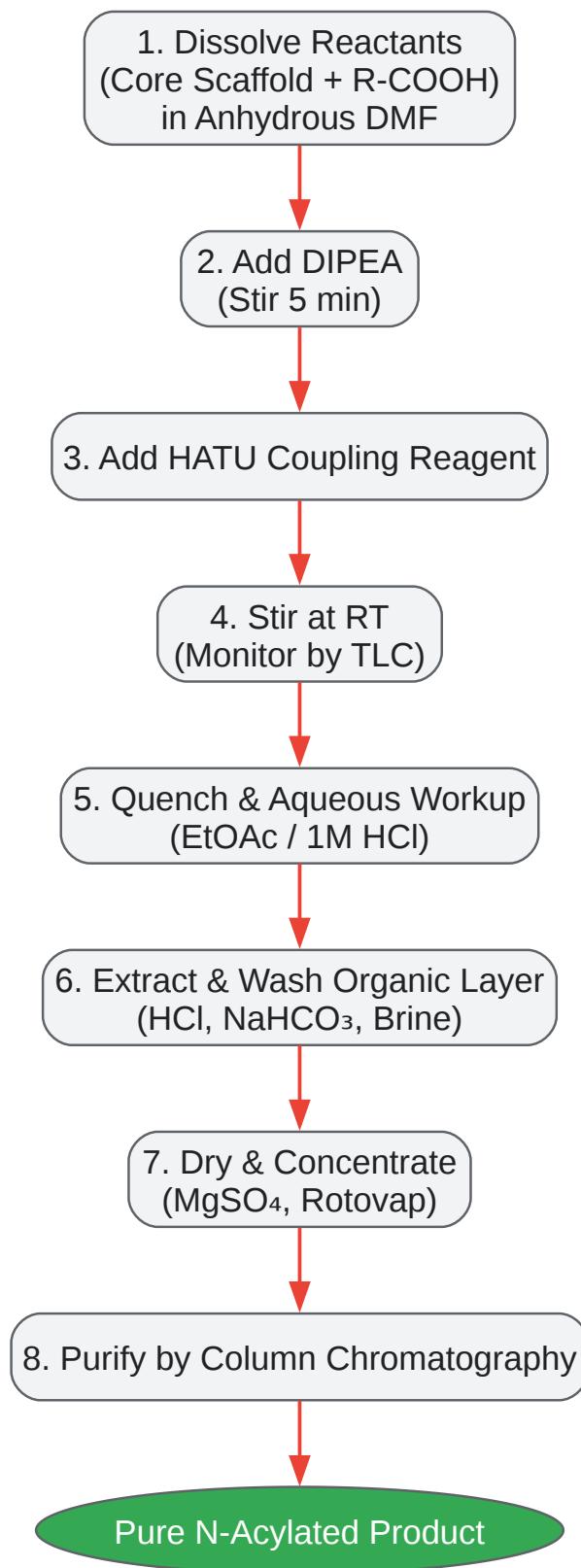
- **5-Amino-2-(trifluoromethoxy)benzoic acid** (1.0 eq)
- Carboxylic acid of interest (R-COOH) (1.1 eq)
- HATU (1.2 eq)
- DIPEA (3.0 eq)

- Anhydrous Dimethylformamide (DMF)
- Ethyl Acetate (EtOAc)
- 1M Hydrochloric Acid (HCl)
- Saturated aqueous Sodium Bicarbonate (NaHCO₃)
- Saturated aqueous Sodium Chloride (Brine)
- Anhydrous Magnesium Sulfate (MgSO₄)
- TLC plates (silica gel 60 F₂₅₄)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add **5-amino-2-(trifluoromethoxy)benzoic acid** (1.0 eq) and the carboxylic acid (1.1 eq). Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration).
- Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
- Coupling Reagent Addition: Add HATU (1.2 eq) to the reaction mixture in one portion. A slight exotherm may be observed.
- Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 50% EtOAc in hexanes). The reaction is complete when the starting amine spot is fully consumed (typically 1-4 hours).
- Aqueous Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and 1M HCl. Shake and separate the layers.
- Extraction & Washing: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and finally brine.

- Causality Check: The HCl wash removes residual DIPEA. The NaHCO₃ wash removes unreacted carboxylic acid and residual acid. The brine wash removes residual water.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-acylated product.

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Caption: Experimental workflow for HATU-mediated N-acylation.

Future Perspectives

The **5-amino-2-(trifluoromethoxy)benzoic acid** scaffold is a high-potential building block for the discovery of next-generation therapeutics. Its unique combination of a versatile anthranilic acid core and a pharmacokinetically advantageous trifluoromethoxy group provides a robust platform for generating novel chemical entities. Future research should focus on synthesizing diverse libraries based on this core and screening them against a wide range of biological targets, particularly in inflammation and neuroscience. Further exploration into the synthesis of complex heterocyclic systems derived from this scaffold could unlock new areas of biologically relevant chemical space.

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